6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and triazine rings. The trifluoromethyl group attached to the pyridine ring significantly influences its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using methods such as the Balz-Schiemann reaction or direct fluorination of pyridine derivatives.
Formation of the Triazine Ring: The triazine ring is often synthesized through cyclization reactions involving cyanuric chloride and appropriate amines.
Coupling of Pyridine and Triazine Rings: The final step involves coupling the pyridine and triazine rings under conditions that facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and automated synthesis platforms can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine ring.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully hydrogenated triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. The trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. The triazine ring can interact with nucleophilic sites in enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine: Lacks the dione functionality, which may affect its reactivity and applications.
6-(6-(Difluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione: Similar structure but with a difluoromethyl group, which can alter its electronic properties and reactivity.
6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4-dione: A variant with different substitution patterns on the triazine ring.
Uniqueness
The presence of both the trifluoromethyl group and the triazine-dione structure in 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione makes it unique. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-[6-(trifluoromethyl)pyridin-2-yl]-1H-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)5-3-1-2-4(13-5)6-14-7(17)16-8(18)15-6/h1-3H,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXAKQJKSGOFNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=NC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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